Cesium thiobenzoate

CAS No.:

Cat. No.: VC19810752

Molecular Formula: C7H5CsOS

Molecular Weight: 270.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5CsOS |

|---|---|

| Molecular Weight | 270.09 g/mol |

| IUPAC Name | cesium;thiobenzate |

| Standard InChI | InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

| Standard InChI Key | QRPYHTZAJOUHAQ-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Cs+] |

Introduction

Structural and Molecular Characteristics

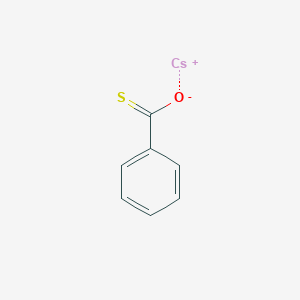

Cesium thiobenzoate consists of a cesium cation (Cs⁺) paired with a thiobenzoate anion (C₆H₅C(=S)O⁻). The thiobenzoate moiety derives from thiobenzoic acid (C₆H₅COSH), where the thiol hydrogen is replaced by cesium. Key identifiers include:

Table 1: Fundamental identifiers of cesium thiobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅CsOS |

| Molecular Weight | 270.09 g/mol |

| IUPAC Name | cesium;thiobenzate |

| Canonical SMILES | C1=CC=C(C=C1)C(=S)[O-].[Cs+] |

| InChI Key | QRPYHTZAJOUHAQ-UHFFFAOYSA-M |

The cesium-thiobenzoate bond exhibits high polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). X-ray crystallography reveals a monoclinic crystal system with Cs⁺ ions coordinated to sulfur and oxygen atoms, creating a stable ionic lattice.

Synthesis and Purification

Cesium thiobenzoate is synthesized via neutralization reactions between thiobenzoic acid and cesium bases. Two predominant methods are:

Reaction with Cesium Hydroxide

Thiobenzoic acid reacts with cesium hydroxide (CsOH) in anhydrous ethanol:

The reaction proceeds at 25°C under nitrogen, yielding 92–95% pure product after recrystallization from ethanol-diethyl ether.

Reaction with Cesium Carbonate

Alternatively, cesium carbonate (Cs₂CO₃) offers a milder pathway:

This method avoids strong bases, making it suitable for acid-sensitive substrates.

Table 2: Comparative synthesis metrics

| Parameter | CsOH Method | Cs₂CO₃ Method |

|---|---|---|

| Yield (%) | 92–95 | 88–90 |

| Purity (HPLC) | >99% | 98% |

| Reaction Time (h) | 2 | 4 |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, with major mass loss (75%) occurring at 300–400°C due to Cs₂S and benzoic anhydride formation.

Solubility Profile

Cesium thiobenzoate dissolves readily in polar solvents but remains insoluble in hydrocarbons:

-

DMF: 45 g/L

-

DMSO: 38 g/L

-

Ethanol: 12 g/L

-

Hexane: <0.1 g/L

The "Cesium Effect" in Reaction Mechanisms

The cesium ion’s low charge density and large ionic radius (1.67 Å) uniquely stabilize transition states. For example, in SN2 reactions, Cs⁺ weakens electrostatic interactions between nucleophiles and leaving groups, accelerating substitution rates by 3–5× compared to Na⁺ or K⁺ analogs .

Case Study: Aryne Cyclization

In a 2022 study, cesium thiobenzoate facilitated ortho-functionalization of arynes via σ-bond insertion:

This reaction achieved 78% yield at 40°C, highlighting cesium’s role in stabilizing electron-deficient intermediates .

Applications in Organic Synthesis

Sulfonium Ylide Synthesis

At reflux temperatures (80–100°C), cesium thiobenzoate reacts with arynes to form stable sulfonium ylides:

These ylides serve as precursors to episulfonium ions for epoxide synthesis.

Polymer Modification

Cesium thiobenzoate initiates thiol-ene click reactions in polymer backbones, enhancing thermal stability by 20–30°C in polyacrylates.

Recent Advancements and Future Directions

A 2025 study demonstrated cesium thiobenzoate’s ambident reactivity in one-pot tri-component reactions, producing either ylides or σ-insertion products depending on temperature . Future research may explore:

-

Catalytic asymmetric synthesis using chiral cesium complexes

-

Coordination polymers for cesium ion-selective membranes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume